molecular formula C17H15N5O3S B2638743 N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 899988-90-0

N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2638743
CAS No.: 899988-90-0
M. Wt: 369.4
InChI Key: HJKNMWRONMKCPF-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-4-yl group and an acetamide-substituted phenyl moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-deficient nature and role in enhancing bioactivity . The pyridine ring contributes π-π stacking interactions, while the acetamide group may influence solubility and hydrogen bonding.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11(23)19-13-3-2-4-14(9-13)20-15(24)10-26-17-22-21-16(25-17)12-5-7-18-8-6-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKNMWRONMKCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S. Its structure features a pyridine ring and an oxadiazole moiety, which are significant for its biological activity.

Case Studies

Research has demonstrated that derivatives of 1,3,4-oxadiazoles can significantly inhibit cancer cell growth. For instance:

  • A study found that certain oxadiazole derivatives exhibited IC50 values ranging from 1.18 to 7.48 μM against various cancer cell lines .
  • Another investigation into similar compounds showed promising results with selectivity towards cancer cells while sparing normal cells .
CompoundCell LineIC50 (μM)Reference
4hA549<0.14
6nMCF71.18
6tHEPG22.56

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. The oxadiazole scaffold is known to possess broad-spectrum antimicrobial effects against bacteria and fungi.

Mechanism and Efficacy

The mechanism by which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Research Findings

Recent studies have shown that certain oxadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example:

  • Compounds have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial applications, this compound may also exhibit other therapeutic effects:

  • Anti-inflammatory : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro.
  • Antioxidant : The potential for these compounds to act as antioxidants has also been explored, highlighting their role in mitigating oxidative stress.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include compounds with variations in the heterocyclic core (e.g., thiadiazole vs. oxadiazole) or substituents (e.g., pyridinyl, benzofuran, or chlorophenyl groups). Notable examples:

Compound Name Core Structure Key Substituents Bioactivity/Notes Reference
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) Oxadiazole-thiazole 3-Nitrophenyl, pyridin-4-yl Synthesized via K₂CO₃/acetone reflux (72% yield)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide (154) Oxadiazole-pyrimidine 4-Chlorophenyl, p-tolyl IC₅₀ = 3.8 μM (A549 cells)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Oxadiazole-benzofuran Benzofuran, 3-chlorophenyl Antimicrobial activity
N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) Oxadiazole-quinoline 4-Bromophenyl, acetylphenyl IR bands: NH (3446 cm⁻¹), C=O (1670 cm⁻¹)

Key Observations :

  • Pyridinyl vs. Chlorophenyl : Pyridinyl groups (as in the target compound) enhance π-π interactions but may reduce lipophilicity compared to chlorophenyl substituents (e.g., compound 154), which improve membrane permeability .
  • Thiazole vs.
Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents:

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound (Theoretical) Not reported N/A Pyridin-4-yl, 3-acetamidophenyl N/A
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Not reported N/A Pyridin-4-yl, p-tolyl
4b (Phthalazinone derivative) >300 N/A Sulfamoylphenyl
5e (Thiadiazole derivative) 132–134 74 4-Chlorobenzyl

Key Observations :

  • High melting points (>300°C) in phthalazinone derivatives (e.g., 4b) suggest strong intermolecular interactions due to sulfamoyl and aromatic stacking .
  • Thiadiazole derivatives (e.g., 5e) exhibit moderate melting points (132–134°C), likely due to flexible alkyl/arylthio substituents .

Biological Activity

Introduction

N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that integrates a 1,3,4-oxadiazole moiety with a pyridine ring and an acetamidophenyl group. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S. The compound features:

  • An acetamidophenyl group
  • A thioether linkage to a 1,3,4-oxadiazole
  • A pyridine ring

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H14N4O2S
Molecular Weight342.37 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The 1,3,4-oxadiazole moiety has been shown to exhibit diverse biological activities due to its ability to inhibit key enzymes involved in cancer progression and inflammation.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
  • Antioxidant Activity : Oxadiazole derivatives have demonstrated significant antioxidant properties that can protect cells from oxidative stress .
  • Neuroprotective Effects : Compounds containing oxadiazole scaffolds have shown promise in neuroprotection by modulating cholinergic activity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

  • In vitro Studies : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

Preliminary assessments suggest potential antimicrobial properties against various bacterial strains. The presence of the pyridine ring may enhance the compound's ability to penetrate bacterial membranes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against certain bacterial strains
AntioxidantReduces oxidative stress in cellular models

Case Study 1: Anticancer Activity

A study published in ChemMedChem explored the synthesis and evaluation of oxadiazole derivatives for anticancer activity. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

Case Study 2: Neuroprotective Properties

Another research effort focused on neuroprotective agents derived from oxadiazoles. The findings revealed that these compounds could modulate acetylcholinesterase activity and provide neuroprotection in models of ischemic stroke .

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